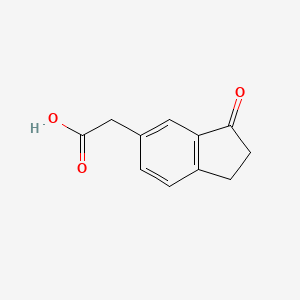

5-Indanacetic acid, 3-oxo-

Description

Historical Trajectories and Evolution of Indane Derivative Studies

The study of indane derivatives is intrinsically linked to one of the most foundational reactions in organic chemistry: the Friedel-Crafts reaction. Discovered by Charles Friedel and James Crafts in 1877, this reaction provides a method to attach substituents to an aromatic ring, a key step in building the indane core. researchgate.net The first documented syntheses of the related 1-indanone (B140024) structure appeared in the 1920s and 1930s. For instance, a 1927 report detailed the synthesis of 1-indanone from phenylpropionic acid chloride, while a 1939 publication described the cyclization of hydrocinnamic acid. nih.govnih.gov

A pivotal development in indane chemistry was the refinement of the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids and their derivatives to yield 1-indanones. nih.gov This method, which involves the formation of the five-membered ring through cyclization of a carboxylic acid or acid chloride precursor, has become a workhorse reaction. nih.gov Over the decades, extensive research has been dedicated to optimizing this transformation using a variety of acidic catalysts, including polyphosphoric acid (PPA), sulfuric acid, methanesulfonic acid (MSA), and Lewis acids such as aluminum chloride (AlCl₃). nih.govcore.ac.ukresearchgate.net These historical developments have established a robust platform for the synthesis of a diverse array of indanone derivatives, including those bearing carboxylic acid functionalities.

The 3-Oxo-Indanacetic Acid Motif: A Focus in Synthetic and Mechanistic Inquiries

Within the broader family of indane carboxylic acids, the 3-oxo-indanacetic acid motif is a significant structural class. These compounds, featuring a ketone at the 3-position and an acetic acid side chain on the indane nucleus, serve as important intermediates in the synthesis of more complex molecules. ontosight.ai The general synthetic approach to access this framework involves the intramolecular cyclization of a suitably substituted aromatic precursor.

A common strategy is the cyclization of substituted β-phenylglutaric acids using a dehydrating agent like polyphosphoric acid to furnish substituted 3-oxo-indan-1-acetic acids. core.ac.uk This highlights a recurring theme where the indanone ring is formed via an acid-catalyzed ring-closing reaction. Research has explored the synthesis of various isomers and derivatives, such as (5,6-dialkoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid esters and 6-fluoro-3-oxo-indan-1-acetic acid. core.ac.ukiajpr.comresearchgate.net

While much of the reported research focuses on isomers where the acetic acid group is at the 1-position, the synthesis of derivatives of the titular 5-indanacetic acid, 3-oxo- scaffold has also been pursued. For example, 2-(4-chlorobenzylidene)-3-oxo-5-indanacetic acid was synthesized and evaluated for potential anti-inflammatory properties, confirming the scientific interest in this specific substitution pattern. nih.gov Mechanistic inquiries into these syntheses often concentrate on the key intramolecular Friedel-Crafts acylation step, with modern studies exploring greener and more efficient conditions using techniques like microwave irradiation and ultrasound. nih.gov

Interactive Data Tables

Below are data tables providing physicochemical information for a representative isomer of the title compound and examples of related synthesized derivatives.

Table 1: Representative Physicochemical Properties of the 3-Oxo-Indanacetic Acid Motif

This table details properties for (3-Oxo-2,3-dihydro-1H-inden-1-yl)acetic acid, a well-documented isomer of the title compound.

| Property | Value | Source(s) |

| CAS Number | 25173-12-0 | bldpharm.comchemsrc.comkeyorganics.net |

| Molecular Formula | C₁₁H₁₀O₃ | chemsrc.comkeyorganics.net |

| Molecular Weight | 190.195 g/mol | chemsrc.com |

| Density | 1.291 g/cm³ | chemsrc.com |

| Boiling Point | 380.5 °C at 760 mmHg | chemsrc.com |

Table 2: Examples of Synthesized 3-Oxo-Indanacetic Acid Derivatives

This table showcases various derivatives of the 3-oxo-indanacetic acid scaffold that have been synthesized and studied in the literature.

| Compound Name | Molecular Formula | Precursor(s) / Key Reaction | Source(s) |

| (5,6-Dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid | C₁₃H₁₄O₅ | Cyclization of 3-(3,4-dimethoxyphenyl)pentanedioic acid with PPA | iajpr.comresearchgate.net |

| (6-Chloro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid | C₁₁H₉ClO₃ | Friedel-Crafts acylation of substituted (phenyl)-succinic acids | researchgate.netcore.ac.uk |

| 2-(4-Chlorobenzylidene)-3-oxo-5-indanacetic acid | C₁₈H₁₃ClO₃ | Synthesized for anti-inflammatory testing | nih.gov |

Structure

3D Structure

Properties

CAS No. |

71823-52-4 |

|---|---|

Molecular Formula |

C11H10O3 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

2-(3-oxo-1,2-dihydroinden-5-yl)acetic acid |

InChI |

InChI=1S/C11H10O3/c12-10-4-3-8-2-1-7(5-9(8)10)6-11(13)14/h1-2,5H,3-4,6H2,(H,13,14) |

InChI Key |

MYILRYSBLJPCQX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Indanacetic Acid, 3 Oxo and Its Congeners

Strategic Approaches to the Construction of the Indane Ring System

The formation of the bicyclic indane core is a critical step in the synthesis of target molecules. Various strategies have been developed to construct this ring system efficiently, with intramolecular cyclization reactions being the most prevalent.

Intramolecular acylation of 3-arylpropionic acids or their derivatives is a fundamental and widely used method for synthesizing 1-indanones. This pathway involves the cyclization of a tethered acyl group onto the aromatic ring. While direct dehydrative cyclization is more atom-economical, producing only water as a byproduct, it is often more challenging than the cyclization of more reactive acid chlorides. researchgate.net The reaction typically requires strong acids or catalysts to promote the electrophilic aromatic substitution.

Modern approaches have focused on developing more environmentally benign procedures. For instance, microwave-assisted intramolecular Friedel-Crafts acylation catalyzed by metal triflates in triflate-anion-containing ionic liquids has been reported as an efficient and "green" method. truman.eduliv.ac.uk This technique allows for good yields, short reaction times, and the potential for catalyst recovery and reuse. truman.eduliv.ac.uk Non-conventional energy sources like high-intensity ultrasound have also been successfully employed to drive these cyclizations. researchgate.net

The intramolecular Friedel-Crafts acylation is the cornerstone of indanone synthesis. This reaction can be catalyzed by a variety of Brønsted and Lewis acids. Traditional catalysts include polyphosphoric acid (PPA), sulfuric acid, aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄). gordon.edu The choice of catalyst can be crucial for the reaction's success and regioselectivity. For example, the concentration of PPA has been shown to influence the isomeric distribution of products in the reaction of α,β-unsaturated carboxylic acids with benzene (B151609) derivatives, which proceeds through an initial acylation followed by a Nazarov cyclization. nih.gov

An efficient one-pot process for preparing 1-indanones from benzoic acids has been developed, which involves an initial Friedel-Crafts acylation of ethylene (B1197577) with a benzoyl chloride, followed by an intramolecular Friedel-Crafts alkylation catalyzed by aluminum chloride. truman.edu More recently, metal triflates, such as terbium(III) triflate (Tb(OTf)₃), have been used as recyclable catalysts for the dehydrative cyclization of 3-arylpropionic acids, although sometimes requiring high temperatures. gordon.edu Cascade reactions, such as a metal-free reductive Friedel-Crafts alkylation/cyclization of keto acids, provide another elegant route to indanone derivatives under simple reaction conditions. ukim.mk

| Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Polyphosphoric Acid (PPA) | 3-Arylpropionic Acids / α,β-Unsaturated Carboxylic Acids | Classic, strong Brønsted acid; concentration can control regioselectivity. | truman.edunih.gov |

| Aluminum Chloride (AlCl₃) | 3-Arylpropionyl Chlorides | Strong, traditional Lewis acid catalyst. | truman.edu |

| Metal Triflates (e.g., Tb(OTf)₃, Sc(OTf)₃) | 3-Arylpropionic Acids | Reusable catalysts, can be used in ionic liquids for "green" synthesis. | truman.edugordon.edu |

| Triflic Acid (TfOH) | Cinnamate Esters and Arenes | Superacid catalyst enabling domino Friedel-Crafts alkylation/acylation. | researchgate.net |

Once the indanone core is formed, condensation reactions provide powerful tools for further elaboration and functionalization of the scaffold. The active methylene (B1212753) group at the C-2 position of the indanone ring is nucleophilic and can participate in various carbon-carbon bond-forming reactions.

The Aldol (B89426) condensation and its variant, the Claisen-Schmidt reaction, are frequently employed. gordon.eduwikipedia.org In a Claisen-Schmidt reaction, an enolizable ketone like 1-indanone (B140024) reacts with a non-enolizable aromatic aldehyde in the presence of a base (e.g., NaOH) to form a 2-arylidene-1-indanone. truman.eduresearchgate.netresearchgate.net This reaction can be performed efficiently under solvent-free conditions, where the solid reactants melt upon mixing and react, representing a green chemistry approach. researchgate.nettruman.edugordon.edu These condensation reactions extend the conjugation of the system and introduce new substituents, which can be pivotal for building molecular complexity. nih.gov

The Knoevenagel condensation is another key reaction, involving the reaction of an indanone with an active methylene compound (like malononitrile (B47326) or ethyl cyanoacetate) in the presence of a weak base. mdpi.comwikipedia.org This reaction leads to the formation of a new carbon-carbon double bond at the 2-position, providing a route to highly functionalized indene (B144670) derivatives. mdpi.comacs.org

Functional Group Interconversions and Selective Modifications

Selective manipulation of the ketone and carboxylic acid functionalities is essential for synthesizing the target compound, 5-Indanacetic acid, 3-oxo-, and for creating a library of related analogs.

The introduction of the ketone at the C-3 position (conventionally C-1 in 1-indanone) can be achieved through the regioselective oxidation of an indane precursor. The benzylic C-H bonds at this position are susceptible to oxidation. Direct oxidation of an indane to a 1-indanone can be accomplished using various oxidizing agents. ukim.mk However, for substrates that are sensitive or prone to fragmentation, a two-step approach involving benzylic halogenation (e.g., bromination with N-bromosuccinimide) followed by oxidation (e.g., Kornblum oxidation) can be more effective. ukim.mkresearchgate.net

A range of modern oxidation methods have been applied to this transformation, including the use of 2-iodoxybenzoic acid (IBX), dimethyldioxirane, and supported gold nanoparticle catalysts under solvent-free conditions. researchgate.netmdpi.com Hypervalent iodine reagents, stabilized by N-heterocycles, have also been developed for the mild oxidation of secondary benzylic alcohols (like 1-indanol) to the corresponding ketones (1-indanone) without overoxidation. beilstein-journals.org

The selective reduction of the carbonyl groups in a keto-acid like 5-Indanacetic acid, 3-oxo- is a common synthetic challenge. The choice of reducing agent determines the outcome. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ketone and the carboxylic acid to alcohols. wikipedia.org

To achieve selective reduction, milder or more specialized reagents are required. Sodium borohydride (B1222165) (NaBH₄) is a relatively weak reducing agent that is commonly used for the selective reduction of ketones and aldehydes in the presence of less reactive functional groups like esters or carboxylic acids. wikipedia.org Therefore, treatment of 5-Indanacetic acid, 3-oxo- with NaBH₄ would be expected to yield 3-hydroxy-5-indanacetic acid.

Conversely, reducing the carboxylic acid while leaving the ketone intact is more challenging. One strategy involves first protecting the ketone (e.g., as a ketal) and then using a strong reductant like LiAlH₄ or borane (B79455) (BH₃) to reduce the acid to an alcohol. Subsequent deprotection would then furnish the corresponding keto-alcohol. The chemoselective protection of α-ketoacids via annulation with oximes has been reported as a strategy to mask the keto-acid functionality, allowing for other transformations before mild deprotection with zinc metal. nih.gov

| Reducing Agent | Abbreviation | Typical Substrates Reduced | Notes | Reference |

|---|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Ketones, Aldehydes, Carboxylic Acids, Esters, Amides | Very strong, unselective reducing agent. | wikipedia.org |

| Sodium Borohydride | NaBH₄ | Ketones, Aldehydes | Milder reagent; generally does not reduce acids or esters. | wikipedia.org |

| Diisobutylaluminium Hydride | DIBAL-H | Esters, Acid Chlorides (to Aldehydes) | Can achieve partial reduction at low temperatures. | wikipedia.org |

| Borane | BH₃ | Carboxylic Acids, Amides | More selective for carboxylic acids over esters compared to LiAlH₄. | wikipedia.org |

Derivatization of the Acetic Acid Side Chain

The acetic acid side chain of 3-oxo-5-indanacetic acid is a key site for structural modification to produce a variety of derivatives, such as esters and amides. A common strategy for creating amide derivatives involves a two-step process. First, the carboxylic acid is converted to a more reactive intermediate, typically an acid chloride. This is often achieved by refluxing the indanacetic acid with thionyl chloride. The resulting acid chloride is then reacted with a primary or secondary amine in a suitable solvent, such as benzene, to yield the desired amide. researchgate.net

This methodology allows for the introduction of a wide range of substituents at the amide nitrogen, enabling the synthesis of a library of compounds for structure-activity relationship studies. The reaction conditions, including the choice of amine and reaction time, can be optimized to achieve high yields of the target amides. researchgate.net

Below is a table summarizing the synthesis of various amide derivatives of an indanone-3-acetic acid, illustrating the versatility of this derivatization approach.

| Amine Reactant | Resulting Amide Derivative |

| Aniline | N-phenyl-2-(3-oxo-indan-5-yl)acetamide |

| p-chloroaniline | N-(4-chlorophenyl)-2-(3-oxo-indan-5-yl)acetamide |

| p-toluidine | N-(4-methylphenyl)-2-(3-oxo-indan-5-yl)acetamide |

| p-anisidine | N-(4-methoxyphenyl)-2-(3-oxo-indan-5-yl)acetamide |

| Morpholine | 1-morpholino-2-(3-oxo-indan-5-yl)ethan-1-one |

| Piperidine | 1-piperidino-2-(3-oxo-indan-5-yl)ethan-1-one |

This table is illustrative of the types of derivatives that can be synthesized through this method.

Stereoselective Synthesis of Chiral Indanacetic Acid Derivatives

The development of stereoselective methods for the synthesis of chiral indanacetic acid derivatives is crucial, as the biological activity of enantiomers can differ significantly. A key challenge in the synthesis of chiral 3-oxo-5-indanacetic acid is the control of the stereocenter at the 1-position of the indanone ring.

One effective strategy involves the enantioselective synthesis of a chiral 3-substituted indanone precursor. An example of such a method is the enantioselective reductive-Heck reaction. figshare.com This reaction can be used to synthesize chiral 3-substituted indanones with high enantiomeric excess. These chiral indanones can then serve as key intermediates in the synthesis of the final chiral indanacetic acid derivatives.

The general approach for a stereoselective synthesis would involve the following conceptual steps:

Asymmetric formation of a chiral indanone: Utilizing a catalytic asymmetric reaction, such as a reductive-Heck reaction, to establish the desired stereochemistry at the C1 position of the indanone ring.

Introduction of the acetic acid side chain: This can be achieved through various methods, such as the Reformatsky reaction, where the chiral indanone is reacted with a zinc enolate of an acetate (B1210297) ester.

Hydrolysis of the ester: The final step would involve the hydrolysis of the ester group to yield the chiral carboxylic acid.

The success of this approach hinges on the efficiency and stereoselectivity of the initial asymmetric reaction. The choice of catalyst, ligand, and reaction conditions are critical for achieving high enantiomeric excess in the chiral indanone intermediate.

Contemporary Developments in Synthetic Strategies and Novel Routes

Modern synthetic chemistry has introduced several innovative strategies for the synthesis of the indanone core, which is the central structural motif of 3-oxo-5-indanacetic acid. These contemporary methods often focus on improving efficiency, reducing environmental impact, and accessing a wider range of derivatives.

One notable development is the use of microwave-assisted synthesis . Microwave irradiation can significantly accelerate reaction times for key steps, such as the intramolecular Friedel-Crafts acylation used to form the indanone ring. This technique often leads to higher yields and cleaner reactions compared to conventional heating methods. beilstein-journals.org

Another area of advancement is the application of novel catalytic systems . For instance, metal triflates, such as scandium(III) triflate, have been employed as catalysts for the intramolecular Friedel-Crafts acylation in environmentally benign solvents like ionic liquids. These catalytic systems can be recovered and reused, making the process more sustainable. beilstein-journals.org

Furthermore, one-pot syntheses are being developed to streamline the production of indanones. These methods combine multiple reaction steps into a single procedure, avoiding the need for isolation and purification of intermediates. An example is the NbCl5-induced one-step synthesis of 1-indanones from benzoic acids and alkenes. researchgate.net

These contemporary approaches offer significant advantages over classical synthetic routes, providing more efficient and environmentally friendly pathways to 3-oxo-5-indanacetic acid and its congeners.

| Synthetic Strategy | Key Features | Potential Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Reduced reaction times, higher yields, cleaner reactions |

| Metal Triflate Catalysis in Ionic Liquids | Reusable catalysts and environmentally benign solvents | Increased sustainability, catalyst recyclability |

| One-Pot Syntheses | Combination of multiple reaction steps | Improved efficiency, reduced waste, simplified procedures |

Chemical Reactivity and Advanced Derivatization Strategies

Reaction Chemistry of the Ketone Moiety in Indanones

The carbonyl group of the indanone ring is a primary site for nucleophilic addition and condensation reactions, characteristic of ketones. ksu.edu.saambeed.com These reactions allow for the introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.

Key reactions involving the ketone moiety include:

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ck12.org This transformation is fundamental for creating chiral centers and further functionalization.

Condensation Reactions: Indanones with at least one α-hydrogen can undergo base-catalyzed aldol (B89426) condensation reactions to form β-hydroxy ketones. ck12.org This reaction is a powerful tool for carbon-carbon bond formation.

Reaction with Amines: The ketone reacts with primary amines under acidic conditions to form imines (Schiff bases). libretexts.org This reversible reaction is crucial for the synthesis of various nitrogen-containing derivatives. The pH must be carefully controlled, as low pH will protonate the amine, making it non-nucleophilic, while high pH will not sufficiently activate the intermediate for water elimination. libretexts.org

Reaction with Hydrogen Cyanide (HCN): Addition of HCN to the carbonyl group yields a cyanohydrin. This reaction introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. ck12.orgmasterorganicchemistry.com

Clemmensen Reduction: The ketone can be completely reduced to a methylene (B1212753) group (CH₂) using amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid, effectively removing the carbonyl functionality. ck12.org

The reactivity of the carbonyl group can be influenced by substituents on the aromatic ring. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. ambeed.com

| Reaction Type | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | Creates a hydroxyl group for further functionalization. |

| Aldol Condensation | Dilute base (e.g., NaOH) | β-Hydroxy Ketone | Forms new C-C bonds. ck12.org |

| Imine Formation | Primary Amine (R-NH₂), acid catalyst | Imine (Schiff Base) | Introduces a C=N bond for nitrogen-containing derivatives. libretexts.org |

| Cyanohydrin Formation | HCN | Cyanohydrin | Introduces a nitrile and a hydroxyl group. ck12.orgmasterorganicchemistry.com |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Alkane (Methylene group) | Complete deoxygenation of the ketone. ck12.org |

Transformative Reactions of the Carboxylic Acid Functionality

The carboxylic acid group of 3-oxo-5-indanacetic acid is amenable to a range of transformations, primarily through nucleophilic acyl substitution, allowing for the synthesis of various acid derivatives. khanacademy.org

Common transformations include:

Salt Formation: As an acid, it readily reacts with bases to form carboxylate salts. This is often the first step in reactions requiring a more nucleophilic carboxylate anion. libretexts.org

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields an ester. This is a reversible process driven to completion by removing water. youtube.com

Amide Formation: Direct reaction with an amine to form an amide is generally inefficient. Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are used to activate the carboxylic acid, facilitating nucleophilic attack by the amine. khanacademy.orgyoutube.com

Acyl Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acyl chloride. khanacademy.orgyoutube.com Acyl chlorides are versatile intermediates for the synthesis of esters, amides, and anhydrides.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com

| Reaction Type | Reagent(s) | Product Type | Mechanism/Notes |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), H⁺ catalyst | Ester | Fischer esterification; a reversible nucleophilic acyl substitution. youtube.com |

| Amide Formation | Amine (R'-NH₂), DCC | Amide | DCC activates the carboxylic acid to form a good leaving group. khanacademy.orgyoutube.com |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Acyl Chloride | Creates a highly reactive acid derivative. khanacademy.orgyoutube.com |

| Reduction | LiAlH₄, followed by H₂O workup | Primary Alcohol | Reduces the -COOH group to a -CH₂OH group. youtube.com |

Design and Synthesis of Substituted Indan (B1671822) Acid Derivatives for Structure-Activity Relationship Studies

The indan scaffold is a "privileged structure" in medicinal chemistry, and derivatives of indan acids are synthesized to explore structure-activity relationships (SAR). nih.govscispace.com SAR studies involve systematically modifying a molecule's structure to determine which parts are essential for its biological activity. nih.govnih.gov

For 3-oxo-5-indanacetic acid, derivatization strategies focus on:

A-Ring Substitution: Introducing substituents (e.g., halogens, alkyl, alkoxy groups) onto the aromatic A-ring of the indanone core. This can modulate the electronic properties and lipophilicity of the molecule, affecting receptor binding and pharmacokinetic properties. nih.govmdpi.com

Side Chain Modification: Altering the length, rigidity, or functional groups of the acetic acid side chain. This can include converting the carboxylic acid to various esters, amides, or bioisosteres to improve potency or selectivity. nih.govtum.de

Ketone Derivatization: Transforming the ketone into oximes, hydrazones, or other derivatives to explore interactions with specific biological targets. libretexts.org

For example, in the development of kinase inhibitors, modifications to the core scaffold are guided by X-ray crystallography and computational docking to optimize interactions with the target enzyme. nih.gov A strategy might involve late-stage functionalization using palladium-catalyzed cross-coupling reactions on a bromo-substituted indanone precursor to rapidly generate a library of analogs. nih.gov These studies help identify the key pharmacophoric elements responsible for the desired biological effect. nih.govmdpi.comresearchgate.net

Investigations into Ring System Modifications and Heterocyclic Annulation

The indanone framework can undergo significant structural modifications, including ring expansion and annulation (fusion of a new ring), to create novel polycyclic systems. nih.govscispace.comrsc.org These advanced strategies provide access to complex molecular architectures found in natural products and bioactive molecules. nih.govscispace.com

Ring Expansion: Indanones can be subjected to ring expansion reactions to form larger carbocyclic systems. For instance, rhodium-catalyzed insertion of ethylene (B1197577) into the C-C bond adjacent to the carbonyl group can produce a seven-membered benzocycloheptenone skeleton. nih.govscispace.com Another method involves a photoaddition of enol ethers with olefins, followed by radical-mediated bond cleavage to achieve a two-carbon ring expansion. rsc.org

Heterocyclic Annulation: The indanone core can serve as a building block for constructing fused heterocyclic rings. nih.govscispace.com This involves reacting the indanone or its derivatives with bifunctional reagents. For example, an asymmetric domino annulation of 2-isothiocyanato-1-indanones with hydroxyaryl-substituted sulfones can yield fused heterocycles with multiple stereocenters. nih.govscispace.com These annulation strategies are valuable for synthesizing complex scaffolds with potential biological activity. nih.govresearchgate.net

These transformations highlight the versatility of the indanone system, allowing for the creation of diverse and complex molecular frameworks from a relatively simple starting material. nih.govscispace.comrsc.org

Mechanistic Investigations of Biological Interactions in Preclinical Research Models

Elucidation of Enzyme and Receptor Interactions in In Vitro Systems

There is currently no publicly available research detailing the specific interactions of 3-oxo-5-indanacetic acid with enzymes or receptors in in vitro systems. Studies typically employ a variety of biochemical assays to determine the inhibitory or binding affinity of a compound to its molecular targets. Common techniques include radioligand binding assays, enzyme inhibition assays, and surface plasmon resonance. Without experimental data, the enzyme and receptor interaction profile of 3-oxo-5-indanacetic acid remains uncharacterized.

Analysis of Influence on Cellular Pathways in Controlled Research Environments

Information regarding the influence of 3-oxo-5-indanacetic acid on cellular pathways is not available in the current scientific literature. Such investigations would typically involve treating specific cell lines with the compound and subsequently analyzing changes in signaling cascades, gene expression, or protein phosphorylation. Techniques like Western blotting, qPCR, and reporter gene assays are commonly used to elucidate a compound's mechanism of action at the cellular level.

Target Identification and Validation Approaches in Non-Clinical Research

Specific molecular targets of 3-oxo-5-indanacetic acid have not been identified or validated in non-clinical research, according to available information. The process of target identification often involves techniques such as affinity chromatography, chemical proteomics, or genetic screening to pinpoint the proteins or nucleic acids with which a compound directly interacts. Subsequent validation studies in cellular and animal models are then necessary to confirm the relevance of these targets to the compound's biological effects.

Pharmacological Evaluation in Animal Models: Anti-inflammatory and Analgesic Properties

There is no published data on the pharmacological evaluation of 3-oxo-5-indanacetic acid in animal models to assess its potential anti-inflammatory and analgesic properties. Standard preclinical models for these effects include the carrageenan-induced paw edema test for inflammation and the hot plate or writhing tests for analgesia. These studies are crucial for determining the in vivo efficacy of a compound and for providing a basis for further development. The absence of such studies for 3-oxo-5-indanacetic acid means its potential in these therapeutic areas is currently unknown.

Computational and Theoretical Chemistry Studies

Applications of Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries, electronic properties, and spectroscopic features of chemical compounds.

While specific DFT studies on 5-Indanacetic acid, 3-oxo- are not extensively documented in publicly available literature, the application of DFT to similar indanone and indole (B1671886) derivatives provides a framework for understanding its potential electronic characteristics. For instance, DFT calculations are routinely used to determine bond lengths, bond angles, and dihedral angles of the ground state geometry of such molecules. These geometric parameters are crucial for understanding the molecule's stability and reactivity.

Furthermore, DFT is utilized to calculate various electronic properties that govern the chemical behavior of a molecule. These properties include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. Other electronic descriptors that can be calculated using DFT include ionization potential, electron affinity, electronegativity, and global hardness and softness.

Table 1: Representative Electronic Properties Calculated by DFT for an Indanone Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.8 eV |

This table presents hypothetical data for an indanone derivative, illustrating typical values obtained from DFT calculations.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

In the context of 5-Indanacetic acid, 3-oxo-, molecular docking simulations could be employed to explore its potential interactions with various biological targets. Although specific docking studies for this exact compound are scarce, research on structurally similar molecules, such as indole derivatives, demonstrates the utility of this approach. For example, molecular docking studies on 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives have been used to elucidate their binding modes within the active sites of microbial enzymes, thereby explaining their antimicrobial activity. nih.gov

A typical molecular docking workflow involves preparing the 3D structures of both the ligand (e.g., 5-Indanacetic acid, 3-oxo-) and the target protein. The ligand is then placed in the binding site of the protein, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode. The analysis of these interactions can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding.

Table 2: Illustrative Molecular Docking Results for an Indole Derivative with a Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.2 |

| Interacting Residues | TYR234, LYS89, VAL123 |

| Types of Interactions | Hydrogen Bond, Hydrophobic |

This table shows example data from a molecular docking study of an indole derivative, highlighting key predictive outputs.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is crucial as its biological activity is often dependent on its three-dimensional shape.

For a molecule like 5-Indanacetic acid, 3-oxo-, which possesses a flexible acetic acid side chain, conformational analysis can identify the low-energy conformations that are likely to be populated under physiological conditions. Computational methods such as systematic or stochastic conformational searches can be used to explore the potential energy surface of the molecule. The resulting conformations can be clustered based on their geometry and energy to create an energy landscape map.

Studies on similar cyclic compounds have demonstrated the importance of such analyses. For instance, the conformational analysis of cyclohexane-derived analogues of glutamic acid has been performed using a combination of X-ray crystallography, NMR spectroscopy, and molecular dynamics to understand their conformational preferences in different environments. rsc.org These studies help in understanding how the molecule might present itself to a biological target.

Table 3: Example of Low-Energy Conformers and Their Relative Energies

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (°C) |

| 1 | 0.00 | 175 |

| 2 | 0.85 | 65 |

| 3 | 1.50 | -70 |

This table provides a hypothetical example of the results from a conformational analysis, showing the relative energies of different conformers.

Advanced QSAR (Quantitative Structure-Activity Relationship) Modeling in Preclinical Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. Advanced QSAR models are instrumental in preclinical research for predicting the activity of novel compounds and for optimizing lead compounds. nih.gov

While no specific QSAR models for 5-Indanacetic acid, 3-oxo- have been reported, the methodology has been successfully applied to a wide range of structurally related compounds. For example, 3D-QSAR studies have been conducted on 5-(1H-Indol-5-yl)-1, 3, 4-thiadiazol-2 amines to understand the structural requirements for their inhibitory activity against PIM-1 kinase. jyoungpharm.orgjyoungpharm.org

The development of a QSAR model involves several steps:

Data Set Preparation: A series of compounds with known biological activities is collected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

A validated QSAR model can then be used to predict the activity of new, untested compounds and to identify the key structural features that influence activity.

Table 4: Representative Descriptors Used in QSAR Modeling

| Descriptor Type | Example Descriptor |

| Electronic | Dipole Moment |

| Steric | Molecular Volume |

| Hydrophobic | LogP |

| Topological | Wiener Index |

This table lists common types of molecular descriptors used in the development of QSAR models.

Advanced Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-oxo-5-indanacetic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum of 3-oxo-5-indanacetic acid, distinct signals would correspond to the different types of protons in the molecule. The aromatic protons on the indanone ring system would appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns (e.g., doublets, triplets) revealing their positional relationships. The methylene (B1212753) protons of the acetic acid side chain (-CH₂COOH) and the two methylene groups within the five-membered ring (-CH₂CH₂CO-) would resonate in the upfield region. The chemical shifts and coupling constants of these aliphatic protons provide critical information about the connectivity and local electronic environment.

Applications of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the functional groups and electronic transitions within 3-oxo-5-indanacetic acid.

IR spectroscopy measures the vibrations of bonds within the molecule. The spectrum of 3-oxo-5-indanacetic acid would be dominated by characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp absorption peak would be expected in the range of 1680-1710 cm⁻¹ corresponding to the C=O stretching vibration of the cyclic ketone. Another strong band, typically broader, would appear around 1700-1725 cm⁻¹ for the C=O stretch of the carboxylic acid. The broad O-H stretch from the carboxylic acid group would also be a prominent feature, appearing in the region of 2500-3300 cm⁻¹.

UV-Vis spectroscopy provides information about the conjugated systems within the molecule. The benzene (B151609) ring fused to the cyclopentanone (B42830) core constitutes a chromophore that absorbs UV light. The electronic transitions within this aromatic system would result in characteristic absorption maxima (λmax) in the UV region, helping to confirm the presence of the indanone structure.

| Spectroscopic Technique | Expected Feature | Typical Wavenumber/Wavelength | Functional Group/Structural Feature |

| Infrared (IR) | Strong, broad absorption | 2500-3300 cm⁻¹ | O-H stretch (Carboxylic Acid) |

| Infrared (IR) | Strong, sharp absorption | 1700-1725 cm⁻¹ | C=O stretch (Carboxylic Acid) |

| Infrared (IR) | Strong, sharp absorption | 1680-1710 cm⁻¹ | C=O stretch (Ketone) |

| Ultraviolet-Visible (UV-Vis) | Absorption Maxima (λmax) | ~240-290 nm | π → π* transitions (Aromatic System) |

Mass Spectrometry Techniques for Identification and Complex Mixture Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns. For 3-oxo-5-indanacetic acid (C₁₁H₁₀O₃), high-resolution mass spectrometry would confirm its exact mass and molecular formula. The monoisotopic mass of this compound is 190.06299 Da. uni.lu

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a predictable manner. The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 190. Key fragmentation pathways for carboxylic acids often involve the loss of water ([M-H₂O]⁺) or the carboxyl group ([M-COOH]⁺). Analysis of these fragments helps to piece together the molecular structure. Predicted mass spectrometry data indicates expected adducts in positive ion mode, such as [M+H]⁺ at m/z 191.07027 and [M+Na]⁺ at m/z 213.05221. uni.lu In negative ion mode, the [M-H]⁻ adduct is predicted at m/z 189.05571. uni.lu

| Adduct Type | Ion Formula | Predicted m/z uni.lu |

| Protonated Molecule | [M+H]⁺ | 191.07027 |

| Deprotonated Molecule | [M-H]⁻ | 189.05571 |

| Sodium Adduct | [M+Na]⁺ | 213.05221 |

| Ammonium Adduct | [M+NH₄]⁺ | 208.09681 |

| Potassium Adduct | [M+K]⁺ | 229.02615 |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides detailed information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.

Role As a Precursor and Building Block in Organic Synthesis

Utilization in the Synthesis of Complex Organic Molecules

The indanone framework is a recognized scaffold in medicinal chemistry, and derivatives of indanone acetic acid have been investigated for various biological activities. researchgate.net The compound 3-oxo-5-indanacetic acid, with its carboxylic acid moiety, is primed for modifications to create more elaborate structures. For instance, the carboxylic acid can be converted into an amide through reactions with various amines, a common strategy to build molecular complexity and introduce diverse functional groups. asianpubs.org This is exemplified by the general synthesis of substituted indanone acetic acid derivatives where the acid is first converted to its more reactive acid chloride, typically using thionyl chloride, and then reacted with a range of substituted anilines. researchgate.net

A notable application of a derivative of 3-oxo-5-indanacetic acid is found in a study on potential anti-inflammatory agents. Specifically, 2-(4-chlorobenzylidene)-3-oxo-5-indanacetic acid was synthesized and evaluated, highlighting how the core structure can be functionalized to produce bioactive compounds. nih.gov Furthermore, in the pursuit of novel therapeutics, (3-oxo-2,3-dihydro-1H-inden-5-yl)acetic acid has been identified as an intermediate in the synthesis of more complex molecules designed to modulate the ROR-gamma receptor for the potential treatment of autoimmune diseases. researchgate.net

Integration into Combinatorial Chemistry Libraries for Research Compound Discovery

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of related compounds for biological screening. The structure of 3-oxo-5-indanacetic acid, with its two distinct points of reactivity—the ketone and the carboxylic acid—makes it a suitable candidate for inclusion in such libraries. The carboxylic acid can be readily coupled with a diverse set of amines or alcohols to generate a library of amides or esters. tcichemicals.com Simultaneously or sequentially, the ketone functionality can undergo various reactions, such as condensation reactions, to introduce further diversity. beilstein-journals.org

While direct and extensive examples of 3-oxo-5-indanacetic acid in large combinatorial libraries are not widespread in available literature, the principle is well-established with similar keto-acid scaffolds. The synthesis of libraries of indanone derivatives for screening, for example, for acetylcholinesterase inhibitory activity, demonstrates the utility of the indanone core in generating compound collections for identifying new drug leads. nih.gov

Precursor to Structurally Diverse Heterocyclic Systems and Fused Ring Compounds

The reactivity of the indanone moiety within 3-oxo-5-indanacetic acid provides a gateway to a variety of heterocyclic and fused ring systems. The ketone can participate in condensation reactions with binucleophilic reagents to form new rings. For example, the reaction of 1-indanones with hydroxylamine (B1172632) can lead to the formation of oximes, which can be further elaborated. beilstein-journals.org More complex annulations can also be achieved. For instance, 2-arylidedene indanones, which can be derived from 3-oxo-5-indanacetic acid, can react with 6-aminopyrimidines to construct indeno-fused pyridopyrimidine scaffolds. nih.gov

The synthesis of spirocyclic compounds, where two rings share a single atom, is another area where indanone derivatives are valuable. The active methylene (B1212753) group adjacent to the ketone in the indane-1,3-dione system, a related structure, is frequently used in Knoevenagel condensations and subsequent cyclizations to produce spirocyclic frameworks. beilstein-journals.org Similarly, the ketone of 3-oxo-5-indanacetic acid can serve as an electrophilic partner in reactions designed to build spiro-heterocycles.

Furthermore, cyclization reactions are a cornerstone of heterocyclic synthesis. The indanone structure itself can be the product of intramolecular cyclization reactions, such as the Friedel-Crafts acylation of arylpropionic acids. beilstein-journals.org Conversely, the ketone and the aromatic ring of 3-oxo-5-indanacetic acid can be involved in reactions that build additional fused rings. For example, Fischer indole (B1671886) synthesis using indanones can lead to indeno[1,2-b]indoles. nih.gov

Applications in Materials Science Research

The application of indanone derivatives is emerging in the field of materials science, particularly in the development of organic functional materials. The indane-1,3-dione scaffold, for instance, is a known electron acceptor used in the design of dyes for solar cells and photoinitiators for polymerization. rsc.org The structural rigidity and electronic properties of the indanone core make it an attractive component for creating novel materials.

While specific research detailing the use of 3-oxo-5-indanacetic acid in materials science is limited, its structure suggests potential avenues for exploration. The carboxylic acid group provides a handle for incorporating the indanone unit into polymer backbones or for grafting it onto surfaces. This could be achieved through polymerization of a suitable monomer derived from the acid, or by forming amide or ester linkages with pre-existing polymers. Such materials could exhibit interesting optical or electronic properties derived from the indanone chromophore. The development of novel polymers and functional materials often relies on the availability of unique building blocks, and 3-oxo-5-indanacetic acid represents a candidate for such explorations.

Emerging Research Directions and Future Perspectives on the 5 Indanacetic Acid, 3 Oxo Scaffold

Exploration of Unconventional Synthetic Pathways and Catalytic Methods

The synthesis of indanone derivatives, including those with an acetic acid side chain, has traditionally relied on methods like intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. However, these methods often require harsh conditions, such as high temperatures and the use of strong acids like polyphosphoric acid or aluminum chloride, which are not aligned with the principles of green chemistry. nih.govresearchgate.net

Recent research has focused on developing more sustainable and efficient synthetic routes. Unconventional energy sources such as microwave irradiation and high-intensity ultrasound have been successfully employed to drive the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, leading to the formation of 1-indanones. nih.govresearchgate.net These methods often result in significantly reduced reaction times and improved yields compared to conventional heating. nih.govresearchgate.net

The exploration of novel catalytic systems is another key area of advancement. Metal triflates, such as scandium triflate (Sc(OTf)₃) and dysprosium triflate (Dy(OTf)₃), have been shown to effectively catalyze the intramolecular Friedel-Crafts acylation of Meldrum's acid derivatives to produce 1-indanones. beilstein-journals.orgnih.gov Furthermore, the use of niobium pentachloride (NbCl₅) has enabled a one-step synthesis of 1-indanone (B140024) derivatives from aromatic substrates and 3,3-dimethylacrylic acid. nih.gov Gold-catalyzed intermolecular oxidation of terminal alkynes has also emerged as a practical method for synthesizing related cyclic ketones, suggesting potential applicability for creating the 3-oxo-indane core. nih.gov

A significant development is the use of ring-closing metathesis (RCM) to construct complex polycyclic systems based on the indane scaffold, which could be adapted for the synthesis of novel 5-Indanacetic acid, 3-oxo- derivatives. researchgate.net The continual development of these unconventional and catalytic methods is crucial for the efficient and environmentally benign production of diverse libraries of indane-based compounds for further investigation.

Table 1: Comparison of Conventional and Emerging Synthetic Methods for Indanone Scaffolds

| Method | Catalyst/Conditions | Advantages | Disadvantages |

| Conventional Friedel-Crafts Acylation | Polyphosphoric acid, AlCl₃, high temperatures | Well-established | Harsh conditions, low yields, environmental concerns nih.govresearchgate.net |

| Microwave-Assisted Synthesis | Metal triflates in ionic liquids | Rapid, improved yields, greener approach nih.govbeilstein-journals.org | Requires specialized equipment |

| Ultrasound-Assisted Synthesis | Superacid catalysts | Shorter reaction times, improved efficiency nih.gov | Scalability can be a challenge |

| Catalysis with Metal Triflates | Sc(OTf)₃, Dy(OTf)₃, Yb(OTf)₃ | High efficiency, applicable to various substrates beilstein-journals.orgnih.gov | Cost of some metal catalysts |

| Niobium Pentachloride Catalysis | NbCl₅ | One-step synthesis from simple precursors nih.gov | Catalyst sensitivity |

| Gold-Catalyzed Oxidation | Gold complexes | Mild conditions, potential for diverse substrates nih.gov | Cost of gold catalysts |

Integration with Novel Chemical Biology Methodologies for Mechanistic Insight

The indanone scaffold is present in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. asianpubs.orgresearchgate.netnih.gov Derivatives of indanone-3-acetic acid have demonstrated notable anti-inflammatory and antimicrobial properties. asianpubs.orgresearchgate.netrjptonline.org Understanding the precise molecular mechanisms underlying these activities is a key research focus.

Modern chemical biology techniques offer powerful tools for elucidating the mechanism of action of small molecules like 5-Indanacetic acid, 3-oxo-. For instance, the development of fluorescently labeled probes based on the indane core could enable visualization of the compound's subcellular localization and interactions with specific biomolecules. nih.gov Aptamer-based sensors could also be designed to detect the presence and conformational changes of target proteins upon binding to the indanone derivative. nih.gov

Furthermore, the integration of computational modeling and molecular docking studies can provide valuable insights into the binding modes of indanone derivatives with their biological targets. nih.gov Such studies can help in identifying key amino acid residues involved in the interaction, thereby guiding the rational design of more potent and selective analogs. The indanone scaffold has been shown to interact with critical enzymes such as monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE), which are implicated in neurodegenerative diseases. nih.gov Similar approaches could be used to identify the targets of 5-Indanacetic acid, 3-oxo- and its derivatives.

Development of Advanced Research Tools and Probes Based on the Indane Core

The rigid and tunable nature of the indane scaffold makes it an excellent platform for the development of advanced research tools and chemical probes. nih.gov Chiral indane-based ligands have been successfully utilized in asymmetric catalysis, demonstrating their utility in controlling stereochemical outcomes in chemical reactions. nih.gov This suggests that chiral derivatives of 5-Indanacetic acid, 3-oxo- could be developed as novel catalysts or chiral resolving agents.

The synthesis of fluorescently labeled indanone derivatives is a promising avenue for creating probes for biological imaging and assays. nih.gov By attaching a fluorophore to the indane scaffold, it is possible to track the distribution and dynamics of the molecule within living cells. Such probes would be invaluable for studying the cellular uptake, trafficking, and target engagement of this class of compounds.

Moreover, the indane core can be functionalized with photoreactive groups to create photoaffinity labels. These probes can be used to covalently crosslink to their target proteins upon photoirradiation, enabling the identification and characterization of previously unknown binding partners. The development of such sophisticated research tools based on the 5-Indanacetic acid, 3-oxo- scaffold will be instrumental in advancing our understanding of its biological functions and therapeutic potential.

Identification of Underexplored Research Gaps and Collaborative Opportunities

Despite the growing interest in the indane scaffold, several research gaps and opportunities for collaboration remain. Specific research on the 5-Indanacetic acid, 3-oxo- isomer is limited, and a systematic exploration of its synthesis and biological properties is warranted. ontosight.ai

Table 2: Underexplored Research Areas and Potential Collaborations

| Research Gap | Potential Collaborative Opportunities |

| Limited Diversity of Synthesized Derivatives | Collaboration between synthetic organic chemists and computational chemists to design and synthesize novel analogs with improved properties. |

| In-depth Mechanistic Studies | Partnerships between medicinal chemists and chemical biologists to develop and utilize advanced probes for target identification and validation. |

| Exploration of New Therapeutic Areas | Joint projects involving pharmacologists and disease biology experts to screen indanone libraries against a wider range of therapeutic targets. |

| Development of Sustainable Synthetic Methods | Collaboration between academic research groups and industrial partners to scale up green synthetic routes for the production of indanone-based compounds. |

There is a need to expand the chemical space around the 5-Indanacetic acid, 3-oxo- core by synthesizing a diverse library of derivatives with variations in the substituents on the aromatic ring and the acetic acid side chain. This would enable a comprehensive structure-activity relationship (SAR) study to identify the key structural features required for specific biological activities.

Furthermore, the full therapeutic potential of this scaffold is yet to be realized. While anti-inflammatory and antimicrobial activities have been reported for related compounds, there is an opportunity to explore other therapeutic areas such as oncology, virology, and metabolic diseases. asianpubs.orgresearchgate.net

Addressing these research gaps will require a multidisciplinary and collaborative approach. Open innovation models, where researchers from different institutions and disciplines share data and expertise, could accelerate the pace of discovery in this field. Partnerships between academic laboratories, pharmaceutical companies, and contract research organizations will be essential for translating basic research findings into tangible therapeutic applications.

Q & A

Basic: What are the recommended analytical techniques for characterizing 5-Indanacetic acid, 3-oxo-?

Methodological Answer:

Characterization should combine spectroscopic and chromatographic methods:

- NMR Spectroscopy : Use - and -NMR to confirm the indane backbone, acetic acid side chain, and ketone group at position 2. Pay attention to chemical shifts for carbonyl groups (~200–220 ppm in -NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can validate molecular weight and fragmentation patterns, distinguishing it from structural analogs like 3-Indoleacetic acid .

- HPLC/GC : Quantify purity and detect impurities using reverse-phase HPLC with UV detection (λ ~210–260 nm for conjugated systems) .

Basic: How to design a synthesis protocol for 5-Indanacetic acid, 3-oxo-?

Methodological Answer:

A plausible synthesis route involves:

Indane Ring Formation : Friedel-Crafts acylation of indane with a protected acetic acid derivative.

Ketone Introduction : Oxidative cleavage or catalytic oxidation at position 3 (e.g., using Jones reagent).

Acid Deprotection : Hydrolysis of esters to yield the free carboxylic acid.

Key Considerations :

- Use anhydrous conditions for acylation to avoid side reactions .

- Monitor reaction progress via TLC or in-situ IR for carbonyl formation (~1700 cm) .

- Validate intermediates with melting points and elemental analysis .

Advanced: How to resolve contradictions in reported bioactivity data for 5-Indanacetic acid, 3-oxo-?

Methodological Answer:

Discrepancies often arise from:

- Variability in Assay Conditions : Standardize parameters (e.g., pH, solvent, cell lines) across studies. For example, bioactivity in plant growth vs. mammalian systems may differ due to receptor specificity .

- Impurity Interference : Replicate experiments using HPLC-purified samples (>98% purity) to rule out artifacts .

- Statistical Rigor : Apply meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate data and identify outliers .

Advanced: What computational methods are suitable for studying the reactivity of 5-Indanacetic acid, 3-oxo-?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict sites for nucleophilic/electrophilic attack on the indane ring or ketone group .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to elucidate binding modes and conformational stability .

- SAR Studies : Compare with analogs (e.g., 3-oxo-octanoic acid) to identify structural determinants of activity .

Basic: What safety protocols are critical when handling 3-oxo-containing compounds like 5-Indanacetic acid?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact. The 3-oxo group may cause irritation .

- Ventilation : Work in a fume hood to avoid inhalation of aerosols/dust .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste per local regulations .

Advanced: How to optimize experimental conditions for studying enzymatic interactions with 5-Indanacetic acid, 3-oxo-?

Methodological Answer:

- Kinetic Assays : Use stopped-flow spectrophotometry to measure and under varying pH/temperature .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) .

- Inhibitor Screening : Pair with high-throughput screening (HTS) platforms to identify competitive vs. non-competitive inhibition .

Basic: What are the key differences between 5-Indanacetic acid, 3-oxo- and structurally related compounds (e.g., 3-Indoleacetic acid)?

Methodological Answer:

- Core Structure : 5-Indanacetic acid has a bicyclic indane system, while 3-Indoleacetic acid contains an indole ring .

- Reactivity : The 3-oxo group in 5-Indanacetic acid may undergo aldol condensation, unlike the indole’s NH group, which participates in hydrogen bonding .

- Biological Targets : 3-Indoleacetic acid is a plant auxin, whereas 5-Indanacetic acid’s bioactivity is less characterized, necessitating target-agnostic screening .

Advanced: How to design a robust SAR study for 5-Indanacetic acid, 3-oxo- derivatives?

Methodological Answer:

- Scaffold Modification : Synthesize analogs with variations in the indane ring (e.g., halogenation) or acetic acid chain (e.g., esterification) .

- Activity Cliffs : Use clustering algorithms to identify structural changes causing abrupt changes in potency .

- Data Reporting : Tabulate IC, logP, and solubility for each derivative (example below):

| Derivative | R-group | IC (μM) | logP | Solubility (mg/mL) |

|---|---|---|---|---|

| 5a | -Cl | 12.3 | 2.1 | 0.45 |

| 5b | -OCH | 8.9 | 1.8 | 0.67 |

Basic: How to validate the purity of synthesized 5-Indanacetic acid, 3-oxo-?

Methodological Answer:

- Melting Point Analysis : Compare observed vs. literature values (±2°C tolerance) .

- Chromatographic Purity : Achieve ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .

- Elemental Analysis : Confirm C, H, O content within 0.3% of theoretical values .

Advanced: What strategies mitigate degradation of 5-Indanacetic acid, 3-oxo- during storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.